molecular formula C11H12N4O B3351754 4-(benzylamino)-1H-imidazole-5-carboxamide CAS No. 3960-66-5

4-(benzylamino)-1H-imidazole-5-carboxamide

Cat. No. B3351754
CAS RN: 3960-66-5
M. Wt: 216.24 g/mol
InChI Key: HSGJEGZXWLCVFN-UHFFFAOYSA-N
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Description

4-(benzylamino)-1H-imidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the imidazole family and has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-1H-imidazole-5-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory properties that may be beneficial in treating a variety of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzylamino)-1H-imidazole-5-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation in cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzylamino)-1H-imidazole-5-carboxamide in laboratory experiments is its ability to inhibit cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory properties that may be beneficial in studying various diseases. However, one of the limitations of using this molecule is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in certain applications.

Future Directions

There are several future directions for the study of 4-(benzylamino)-1H-imidazole-5-carboxamide. One area of research is to further investigate its mechanism of action and determine how it can be used to treat various diseases. Additionally, studies can be conducted to determine its toxicity levels and potential side effects. Finally, new synthesis methods can be developed to improve the efficiency of producing this molecule.

Scientific Research Applications

4-(benzylamino)-1H-imidazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer properties, and studies have been conducted to determine its efficacy in treating various types of cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

4-(benzylamino)-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-10(16)9-11(15-7-14-9)13-6-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H2,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGJEGZXWLCVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(NC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960202
Record name 5-(Benzylamino)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-1H-imidazole-5-carboxamide

CAS RN

3960-66-5
Record name NSC405595
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzylamino)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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